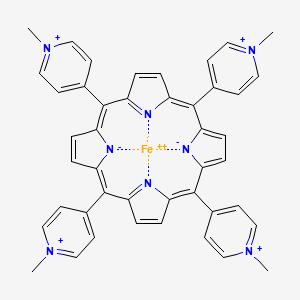

FeTMPyP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H36FeN8+4 |

|---|---|

Molecular Weight |

732.7 g/mol |

IUPAC Name |

iron(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |

InChI Key |

UKOUTQOYJGCLRJ-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Fe+2] |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of FeTMPyP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FeTMPyP, or Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its catalytic scavenging of reactive oxygen and nitrogen species, its interactions with higher-order DNA structures, and its influence on critical cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes are presented to offer a comprehensive resource for researchers in pharmacology, drug discovery, and related biomedical fields.

Catalytic Scavenging of Reactive Species

This compound exhibits robust catalytic activity in the decomposition of two key classes of cytotoxic molecules: peroxynitrite and superoxide radicals. This dual functionality positions it as a potent antioxidant and cytoprotective agent in various pathological conditions characterized by oxidative and nitrosative stress.

Peroxynitrite Decomposition Catalyst

This compound is a highly efficient catalyst for the isomerization of peroxynitrite (ONOO⁻), a potent and damaging oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Under physiological conditions, this compound catalyzes the conversion of peroxynitrite into the much less reactive nitrate (NO₃⁻)[1].

Mechanism of Catalysis:

The proposed catalytic cycle involves the iron center of the porphyrin. The Fe(III) center of this compound reacts with peroxynitrite, leading to the cleavage of the O-O bond and the formation of a high-valent oxo-iron(IV) intermediate (Fe(IV)=O) and nitrogen dioxide (•NO₂). The oxo-iron(IV) species is then reduced back to the Fe(III) state by another molecule of peroxynitrite or through a cage-return reaction with the newly formed nitrogen dioxide, regenerating the catalyst and producing nitrate[2]. This rapid catalytic turnover preempts the spontaneous decomposition of peroxynitrite into highly reactive and damaging species like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).

Superoxide Dismutase (SOD) Mimic

This compound also functions as a mimic of the superoxide dismutase (SOD) enzyme, which is a critical component of the endogenous antioxidant defense system. It catalytically converts superoxide radicals (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by enzymes like catalase and glutathione peroxidase.

Mechanism of Catalysis:

The SOD-mimetic activity of this compound relies on the ability of its central iron ion to cycle between the Fe(III) and Fe(II) oxidation states. In the first step, the Fe(III) center is reduced to Fe(II) by a superoxide radical, producing molecular oxygen. The resulting Fe(II)TMPyP then reacts with a second superoxide radical, in the presence of protons, to regenerate the Fe(III) state and produce hydrogen peroxide. This catalytic cycle effectively dismutates two superoxide radicals.

Interaction with G-Quadruplex DNA

Beyond its catalytic activities, this compound is a well-characterized G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and gene promoter regions. The stabilization of these structures by ligands like this compound can modulate critical cellular processes such as telomere maintenance and gene expression.

Binding and Stabilization:

This compound, being a planar aromatic molecule with positive charges, exhibits a high affinity for G-quadruplex structures, with binding constants (Kb) reported to be in the range of 10⁶ to 10⁷ M⁻¹[3]. The primary mode of interaction is thought to be π-π stacking on the external G-quartets of the quadruplex. This binding stabilizes the G4 structure, making it more resistant to unwinding by helicases. By "locking" telomeres in a G-quadruplex conformation, this compound can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length.

Modulation of Cellular Signaling Pathways

The primary catalytic and DNA-binding activities of this compound have significant downstream consequences on various intracellular signaling pathways, particularly those involved in inflammation, cell survival, and DNA damage response.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. The activation of NF-κB is often triggered by oxidative stress. By scavenging superoxide and preventing the formation of peroxynitrite, this compound can attenuate the oxidative stress-induced activation of the NF-κB pathway[4]. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Attenuation of PARP Overactivation

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and programmed cell death. Extensive DNA damage, often induced by high levels of oxidative stress and peroxynitrite, can lead to the overactivation of PARP. This overactivation depletes cellular energy stores (NAD⁺ and ATP) and can trigger cell death. By preventing peroxynitrite-mediated DNA damage, this compound can reduce the overactivation of PARP, thereby preserving cellular energy levels and promoting cell survival in the face of oxidative insults[4].

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Peroxynitrite Isomerization | |||

| Catalytic Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | Spectrophotometry | |

| SOD Mimic Activity | |||

| Catalytic Rate Constant (kcat) | 2.15 x 10⁶ M⁻¹s⁻¹ (for a similar Fe-porphyrin) | Stopped-flow kinetics | |

| G-Quadruplex Binding | |||

| Binding Constant (Kb) | 10⁶ - 10⁷ M⁻¹ | Fluorescence Spectroscopy, UV-Vis | |

| Binding Stoichiometry (this compound:G4) | 3:1 to 5:1 | Spectroscopic Titration |

Experimental Protocols

Peroxynitrite Decomposition Assay

Objective: To quantify the catalytic decomposition of peroxynitrite by this compound.

Materials:

-

This compound solution of known concentration

-

Peroxynitrite solution (freshly synthesized or commercial)

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of peroxynitrite in dilute NaOH (to prevent spontaneous decomposition) and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹).

-

In a quartz cuvette, add phosphate buffer (pH 7.4).

-

Add a known concentration of this compound to the cuvette.

-

Initiate the reaction by adding a small aliquot of the peroxynitrite stock solution to the cuvette, achieving a final concentration in the low micromolar range.

-

Immediately monitor the decrease in absorbance at 302 nm over time.

-

The rate of peroxynitrite decomposition in the presence of this compound is compared to the rate of its spontaneous decomposition in the buffer alone.

-

The catalytic rate constant (kcat) can be calculated from the initial rates of decomposition at different concentrations of this compound and peroxynitrite.

SOD Mimic Activity Assay

Objective: To determine the superoxide dismutase-like activity of this compound.

Materials:

-

This compound solution

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, xanthine, and cytochrome c.

-

Add a known concentration of this compound to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will act on xanthine to produce superoxide radicals.

-

Superoxide radicals will reduce cytochrome c, leading to an increase in absorbance at 550 nm.

-

Monitor the rate of increase in absorbance at 550 nm over time.

-

The presence of this compound will scavenge the superoxide radicals, thus inhibiting the reduction of cytochrome c.

-

The percentage of inhibition of cytochrome c reduction is calculated and compared to a standard curve generated with known concentrations of SOD to determine the SOD-like activity of this compound.

G-Quadruplex Binding Assay (Fluorescence Titration)

Objective: To determine the binding affinity of this compound to a specific G-quadruplex forming DNA sequence.

Materials:

-

This compound solution

-

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM or Thioflavin T)

-

Buffer containing a physiologically relevant concentration of K⁺ (e.g., 100 mM KCl) to promote G4 formation

-

Fluorometer

Procedure:

-

Prepare a solution of the fluorescently labeled G-quadruplex oligonucleotide in the K⁺-containing buffer and allow it to fold into the G-quadruplex structure (this can be facilitated by heating and slow cooling).

-

Measure the initial fluorescence intensity of the G-quadruplex solution.

-

Perform a stepwise titration by adding small aliquots of the this compound solution to the G-quadruplex solution.

-

After each addition of this compound, allow the system to equilibrate and then measure the fluorescence intensity.

-

The binding of this compound to the G-quadruplex will typically cause a change in the fluorescence of the label (quenching or enhancement).

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding model) to calculate the binding constant (Kb).

Conclusion

This compound is a remarkably versatile synthetic molecule with a multi-pronged mechanism of action that makes it a compelling candidate for therapeutic development in a range of diseases underpinned by oxidative stress, inflammation, and aberrant cellular proliferation. Its ability to catalytically neutralize both peroxynitrite and superoxide, stabilize G-quadruplex DNA structures, and consequently modulate key signaling pathways like NF-κB and PARP, highlights its potential as a powerful cytoprotective and anti-cancer agent. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and related compounds for clinical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (FeTMPyP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin pentachloride (FeTMPyP), a synthetic metalloporphyrin with significant therapeutic potential. This compound is a potent peroxynitrite decomposition catalyst, making it a valuable tool in the study and potential treatment of pathologies associated with oxidative and nitrosative stress, such as neurodegenerative diseases and inflammatory conditions.[1][2][3] This document details the multi-step synthesis process, purification methods, and a full suite of characterization techniques essential for verifying the identity and purity of the compound. Experimental protocols, data presentation in tabular format, and explanatory diagrams are included to facilitate practical application in a research and development setting.

Introduction

This compound is a water-soluble, iron(III)-containing porphyrin that has garnered considerable interest in the biomedical field. Its primary mechanism of action involves the catalytic decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] By accelerating the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻), this compound mitigates cellular damage, including lipid peroxidation, DNA damage, and protein nitration. This protective effect has been demonstrated in various models of oxidative stress-related diseases, highlighting its potential as a neuroprotective and anti-inflammatory agent.[1]

This guide provides detailed methodologies for the synthesis and comprehensive characterization of this compound, aimed at researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the creation of the free-base porphyrin, followed by quaternization of the pyridyl nitrogens, and finally, the insertion of iron into the porphyrin core.

Synthesis Pathway Overview

Experimental Protocols

Step 1: Synthesis of meso-tetra(4-pyridyl)porphyrin (H₂T4PyP)

This step is typically achieved through the Lindsey synthesis, which offers good yields under relatively mild conditions.

-

Materials:

-

Pyrrole (freshly distilled)

-

4-Pyridinecarboxaldehyde

-

Propionic acid

-

Methanol

-

Chloroform

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add propionic acid.

-

Add 4-pyridinecarboxaldehyde and freshly distilled pyrrole to the propionic acid in a 1:1 molar ratio.

-

Heat the mixture to reflux for 30-60 minutes. The solution will turn dark.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a base (e.g., ammonium hydroxide) until the pH is approximately 8-9.

-

Collect the resulting purple precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with hot water, followed by methanol, to remove unreacted starting materials and byproducts.

-

The crude H₂T4PyP can be further purified by column chromatography on silica gel using a chloroform/methanol mixture as the eluent.

-

Dry the purified product under vacuum.

-

Step 2: Synthesis of meso-tetra(N-methyl-4-pyridyl)porphyrin (H₂TMPyP⁴⁺)

This step involves the quaternization of the nitrogen atoms on the peripheral pyridyl groups.

-

Materials:

-

H₂T4PyP

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the H₂T4PyP in a minimal amount of DMF in a round-bottom flask.

-

Add a large excess of methyl iodide or dimethyl sulfate to the solution.

-

Heat the mixture at 80-100 °C for several hours (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding a large volume of a non-polar solvent (e.g., diethyl ether or acetone).

-

Collect the solid product by vacuum filtration.

-

Wash the product with the precipitating solvent to remove unreacted methylating agent and DMF.

-

Dry the product under vacuum. The product is typically obtained as a tosylate or iodide salt, depending on the methylating agent and counter-ions present.

-

Step 3: Iron(III) Insertion to form this compound

The final step is the insertion of iron into the porphyrin core.

-

Materials:

-

H₂TMPyP⁴⁺ salt

-

Anhydrous Iron(II) chloride (FeCl₂) or Iron(III) chloride (FeCl₃)

-

N,N-Dimethylformamide (DMF) or glacial acetic acid

-

-

Procedure:

-

Dissolve the H₂TMPyP⁴⁺ salt in DMF or glacial acetic acid in a round-bottom flask.

-

Add an excess of anhydrous FeCl₂ or FeCl₃ to the solution.

-

Heat the mixture to reflux for 2-4 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band and the disappearance of the Q-bands of the free-base porphyrin.

-

Cool the reaction mixture to room temperature.

-

Precipitate the crude this compound by adding a large volume of a suitable solvent like acetone or diethyl ether.

-

Collect the precipitate by vacuum filtration.

-

The crude product can be purified by recrystallization from a methanol/ether solvent system.

-

The final product, Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin pentachloride, is obtained after purification and drying under vacuum.

-

Characterization of this compound

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins due to their strong absorption in the visible region. The spectrum of this compound is characterized by an intense Soret band and weaker Q-bands.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

-

Record the absorption spectrum over a wavelength range of 350-700 nm using a UV-Vis spectrophotometer.

-

Identify the absorption maxima (λmax) for the Soret and Q-bands.

-

| Band | Expected λmax (nm) | Description |

| Soret Band | 440 - 460 | A very intense absorption band, characteristic of the porphyrin macrocycle. |

| Q-Bands | 500 - 700 | A series of weaker absorption bands at longer wavelengths. |

Table 1: Expected UV-Vis Absorption Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the molecule. The spectrum of the diamagnetic free-base porphyrin is distinct from the paramagnetic Fe(III) complex. The spectrum of this compound will show broad, shifted signals due to the paramagnetic iron center.

-

Experimental Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolic (β-protons) | Highly downfield and broad | Singlet |

| Pyridyl | Shifted and broad | Doublets |

| N-methyl | Shifted and broad | Singlet |

Table 2: Expected ¹H NMR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for analyzing charged, non-volatile molecules like this compound.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., methanol/water).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

| Parameter | Expected Value |

| Molecular Formula | C₄₄H₃₆FeN₈Cl₅ |

| Molecular Weight | 909.92 g/mol |

| Expected [M]⁺ m/z | Dependent on the charge state and loss of counter-ions. A common observation would be the porphyrin cation without the chloride counter-ions. |

Table 3: Mass Spectrometry Data for this compound

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a crucial measure of purity.

-

Experimental Protocol:

-

A precisely weighed, dry sample of this compound is subjected to combustion analysis.

-

The amounts of CO₂, H₂O, and N₂ produced are measured to determine the elemental composition.

-

| Element | Theoretical % | Acceptable Experimental Range (%) |

| Carbon (C) | 58.08 | 57.68 - 58.48 |

| Hydrogen (H) | 3.99 | 3.59 - 4.39 |

| Nitrogen (N) | 12.32 | 11.92 - 12.72 |

Table 4: Elemental Analysis Data for this compound (Calculated for C₄₄H₃₆FeN₈Cl₅)

Mechanism of Action and Signaling Pathway

This compound's primary therapeutic effect stems from its ability to catalytically decompose peroxynitrite. This action prevents a cascade of downstream cellular damage.

In conditions of cellular stress, elevated levels of superoxide and nitric oxide lead to the formation of peroxynitrite. Peroxynitrite is a potent oxidizing and nitrating agent that damages a wide range of biomolecules, leading to oxidative stress. This, in turn, can trigger the over-activation of Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Excessive PARP activation depletes cellular energy stores and induces an inflammatory cascade, characterized by the upregulation of pro-inflammatory mediators like iNOS, NF-κB, TNF-α, and IL-6. This sustained neuroinflammation ultimately contributes to neuronal dysfunction and cell death. This compound intervenes at a critical early step by converting peroxynitrite to the benign nitrate anion, thus breaking this pathological cycle.

Experimental Workflows

The following workflows provide standardized procedures for evaluating the activity of this compound in common experimental settings.

Peroxynitrite Scavenging Activity Assay

This workflow describes a fluorometric assay to quantify the peroxynitrite scavenging capacity of this compound.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of a peroxynitrite-sensitive fluorescent probe (e.g., Peroxynitrite Sensor Green) and the peroxynitrite assay mixture according to the manufacturer's instructions. Prepare serial dilutions of this compound and a known peroxynitrite scavenger as a positive control.

-

Assay Plate Setup: In a 96-well microplate, add the assay mixture to wells designated for standards, blank controls, and test samples containing different concentrations of this compound.

-

Reaction Initiation: Add a solution of peroxynitrite to all wells except the blank to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of approximately 490/530 nm using a fluorescence plate reader.

-

Data Analysis: The scavenging activity of this compound is determined by its ability to inhibit the fluorescence increase caused by the reaction of the probe with peroxynitrite, relative to the control wells without any scavenger.

-

Cell-Based Neuroprotection Assay

This workflow outlines a general procedure to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

-

Protocol:

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 2-6 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a peroxynitrite donor (e.g., SIN-1), in the presence of this compound. Include control wells with untreated cells and cells treated only with the stressor.

-

Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or resazurin assay.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in viability in the this compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and drug development professionals. The potent peroxynitrite scavenging activity of this compound, coupled with its demonstrated neuroprotective and anti-inflammatory properties, underscores its importance as a research tool and its potential as a therapeutic agent for a range of oxidative stress-driven diseases. Adherence to the detailed methodologies outlined in this guide will ensure the reliable production and validation of this promising compound for further investigation.

References

- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to FeTMPyP as a Peroxynitrite Scavenger

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide array of pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][2] It is formed through a near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[3][4][5] This high reactivity makes peroxynitrite a significant mediator of cellular damage through the oxidation and nitration of lipids, proteins, and DNA. Consequently, the development of effective peroxynitrite scavengers is a critical therapeutic strategy.

This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), is a water-soluble iron porphyrin that has emerged as a powerful peroxynitrite decomposition catalyst. It not only directly neutralizes peroxynitrite but also addresses its formation by acting as a superoxide dismutase (SOD) mimetic. This dual-action mechanism makes this compound a valuable tool in oxidative stress research and a promising candidate for therapeutic development. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound primarily functions by catalytically decomposing peroxynitrite into the far less reactive nitrate (NO₃⁻). This process is a net isomerization that preempts the formation of highly damaging intermediates, such as hydroxyl-like and NO₂-like radicals, which arise from the spontaneous decay of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite.

The catalytic cycle involves the iron center of the porphyrin. The Fe(III) state of this compound reacts with peroxynitrite, leading to the formation of a higher oxidation state intermediate, likely an oxoFe(IV) species, and nitrogen dioxide (NO₂). These intermediates then react further to regenerate the Fe(III) catalyst and produce nitrate. This catalytic action allows a small amount of this compound to neutralize a much larger quantity of peroxynitrite, a key advantage over stoichiometric scavengers.

Furthermore, this compound possesses superoxide dismutase (SOD) mimetic activity, catalytically decomposing superoxide radicals. By scavenging superoxide, this compound reduces the availability of one of the essential precursors for peroxynitrite formation, thereby providing a second layer of protection against nitrosative stress.

Caption: Dual protective mechanisms of this compound against peroxynitrite-mediated damage.

Quantitative Efficacy Data

The effectiveness of this compound as a peroxynitrite scavenger has been quantified in various studies. The data below summarizes key kinetic parameters and effective concentrations observed in both in vitro and in vivo models.

| Parameter | Value | Context | Reference |

| Catalytic Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | Isomerization of peroxynitrite to nitrate under physiological conditions. | |

| Effective Concentration (in vitro) | 2.5 µM | Reduced mitochondrial peroxynitrite levels and enhanced mitochondrial respiration in isolated brain mitochondria. | |

| Effective Concentration (in vitro) | 50 µM | Reversed peroxynitrite-mediated vasoconstriction in isolated middle cerebral arteries. | |

| Effective Dose (in vivo) | 1 & 3 mg/kg, p.o. | Reversed behavioral and biochemical deficits in a rat model of neuropathic pain. | |

| Effective Dose (in vivo) | 1 & 3 mg/kg, i.p. | Provided neuroprotection in a gerbil model of global cerebral ischemia. | |

| Cellular Protection (EC₅₀) | ~1/50th of ONOO⁻ conc. | A related iron porphyrin (FeTMPS) at 10 µM showed complete protection against 200 µM peroxynitrite in RAW 264.7 cells. |

graph "FeTMPyP_Catalytic_Cycle" { layout=dot; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];// Nodes Fe3 [label="Fe(III)TMPyP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe4O [label="[Fe(IV)=O]TMPyP•⁺", fillcolor="#FBBC05", fontcolor="#202124"]; ONOO [label="ONOO⁻", fillcolor="#EA4335", fontcolor="#202124", shape=box]; NO2 [label="•NO₂", fillcolor="#EA4335", fontcolor="#202124", shape=box]; NO3 [label="NO₃⁻", fillcolor="#34A853", fontcolor="#202124", shape=box];

// Edges Fe3 -> Fe4O [label=" + ONOO⁻"]; Fe4O -> Fe3 [label=" + •NO₂ \n (Recombination)"]; Fe4O -> NO2 [style=invis]; // for layout ONOO -> Fe3 [style=invis]; // for layout// Invisible nodes for annotation {rank=same; Fe3; ONOO;} {rank=same; Fe4O; NO2;} {rank=same; Fe3; NO3;}

// Annotations edge [style=dashed, arrowhead=none]; Fe4O -> NO3 [label=" Yields Nitrate"]; }

Caption: Proposed catalytic cycle for this compound-mediated peroxynitrite decomposition.

Experimental Protocols

Detailed and reproducible protocols are essential for studying peroxynitrite scavenging. Below are methodologies for key experiments involving this compound.

Protocol 1: Synthesis and Quantification of Peroxynitrite

This protocol is adapted from methods that generate peroxynitrite from nitrite and hydrogen peroxide.

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

UV-Vis Spectrophotometer

Procedure:

-

Synthesis: Prepare an acidic solution of H₂O₂ (e.g., 0.6 M H₂O₂ in 0.6 M HCl).

-

In a separate vessel on ice, prepare a solution of NaNO₂ (e.g., 0.7 M).

-

Rapidly mix the two solutions. The reaction is instantaneous, forming peroxynitrous acid (ONOOH).

-

Immediately quench the reaction by adding an equal volume of cold NaOH (e.g., 1.4 M) to stabilize the peroxynitrite as ONOO⁻.

-

Purification: Add granular MnO₂ to the solution to catalytically remove unreacted H₂O₂. Mix for several minutes until bubbling ceases.

-

Centrifuge the solution to pellet the MnO₂ and collect the supernatant containing the purified peroxynitrite stock solution.

-

Quantification: Dilute an aliquot of the stock solution in 0.1 M NaOH. Immediately measure the absorbance at 302 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for peroxynitrite at 302 nm is ~1700-1800 M⁻¹cm⁻¹.

-

Store the stock solution frozen at -80°C in small aliquots.

Protocol 2: Cellular Assay for Cytoprotection

This assay evaluates the ability of this compound to protect cells from peroxynitrite-induced injury, adapted from studies using RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cell line

-

Cell culture medium (e.g., Earle's MEM without phenol red)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Peroxynitrite stock solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Plating: Plate RAW 264.7 cells in a 96-well plate at a density of ~2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: The next day, wash the cells with serum-free medium or PBS.

-

Add fresh medium containing various concentrations of this compound (e.g., 1-50 µM) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Peroxynitrite Challenge: Add a bolus of peroxynitrite (e.g., final concentration of 200-500 µM) to the wells. Include control wells with no this compound and no peroxynitrite.

-

Incubate for a defined period (e.g., 30 minutes).

-

Assess Cytotoxicity: Collect the cell culture supernatant. Measure the release of LDH into the supernatant using a commercial cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed completely) and a negative control (untreated cells). Plot cell viability or cytotoxicity against this compound concentration to determine its protective effect.

Protocol 3: Detection of Protein Nitration via Western Blot

Peroxynitrite nitrates tyrosine residues on proteins, forming 3-nitrotyrosine, a stable biomarker of peroxynitrite activity. This protocol outlines its detection.

Materials:

-

Cells or tissue homogenates treated with peroxynitrite ± this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibody: Anti-3-nitrotyrosine

-

Secondary antibody: HRP-conjugated anti-primary antibody

-

Chemiluminescence substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue samples in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Compare the intensity of the nitrotyrosine signal between different treatment groups to assess the inhibitory effect of this compound on protein nitration.

Caption: Logical workflow for the comprehensive evaluation of a peroxynitrite scavenger.

Therapeutic Applications and In Vivo Evidence

The efficacy of this compound extends beyond in vitro and cellular models, with numerous studies demonstrating its therapeutic potential in animal models of human diseases.

-

Neuropathic Pain: In rats with chronic constriction injury of the sciatic nerve, this compound administration reversed behavioral deficits and reduced markers of oxidative-nitrosative stress, DNA damage, and subsequent overactivation of poly (ADP) ribose polymerase (PARP).

-

Cerebral Ischemia: this compound treatment has been shown to be neuroprotective in models of global cerebral ischemia. It improved neurological function, reduced memory impairment, and attenuated the loss of hippocampal neurons, an effect linked to its ability to inhibit lipid peroxidation. Its effectiveness, however, may depend on the severity of the ischemic injury.

-

Diabetic Complications: In diabetic mice, this compound treatment improved nitric oxide-dependent function in the corpus cavernosum, suggesting that peroxynitrite contributes to diabetic autonomic neuropathy and vasculopathy.

-

Mitochondrial Function: By reducing mitochondrial peroxynitrite levels, this compound can enhance mitochondrial respiration, highlighting its potential to mitigate mitochondrial dysfunction, a hallmark of many age-related and neurodegenerative diseases.

Conclusion

This compound stands out as a robust and versatile tool for combating peroxynitrite-mediated stress. Its catalytic mechanism of action, combined with its secondary role as an SOD mimetic, provides a multi-pronged defense against the formation and deleterious effects of this potent oxidant. The quantitative data underscore its high efficacy at physiologically relevant concentrations. As demonstrated by extensive in vivo studies, the ability of this compound to ameliorate pathology in models of neurodegeneration, inflammation, and metabolic disease makes it a compelling lead compound for drug development. The detailed protocols provided herein offer a standardized framework for researchers to further explore the therapeutic applications of this compound and other novel peroxynitrite scavengers.

References

- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule probes for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

Basic principles of FeTMPyP catalytic activity

An In-depth Technical Guide on the Core Principles of FeTMPyP Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the catalytic activities of Fe(III) 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrin, commonly known as this compound. This synthetic metalloporphyrin has garnered significant interest for its diverse catalytic capabilities, particularly in mimicking the functions of crucial antioxidant enzymes and its interactions with nucleic acid structures. This document details its primary catalytic roles, presents quantitative data for comparative analysis, outlines relevant experimental methodologies, and visualizes key mechanisms and pathways.

Peroxynitrite Decomposition

One of the most prominent and well-documented catalytic activities of this compound is the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide and nitric oxide. This compound catalyzes the isomerization of peroxynitrite into the much less reactive nitrate (NO₃⁻)[1]. This catalytic action is central to its protective effects against oxidative and nitrosative stress in various pathological conditions, including neuroinflammation and ischemia-reperfusion injury[2][3][4].

The proposed mechanism involves the iron center of the porphyrin. The catalysis is thought to proceed through an oxo-Fe(IV) intermediate that is generated from the metal-promoted cleavage of the O-O bond in peroxynitrite. The subsequent recombination with nitrogen dioxide (NO₂) regenerates the Fe(III) state and produces nitrate. This catalytic cycle effectively shunts peroxynitrite away from pathways that would lead to cellular damage through nitration of tyrosine residues and lipid peroxidation.

Quantitative Data: Peroxynitrite Decomposition Activity

| Parameter | Value | Conditions | Reference |

| kcat | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions | |

| EC₅₀ (Cytoprotection against exogenous ONOO⁻) | ~3.5 µM | RAW 264.7 cells |

Experimental Protocol: Cellular Assay for Peroxynitrite Scavenging

A common method to evaluate the cytoprotective effect of this compound against peroxynitrite involves a cellular viability assay:

-

Cell Culture: Macrophage-like RAW 264.7 cells are plated in a 96-well plate at a density of approximately 2 x 10⁵ cells per well in Earle's MEM without phenol red, supplemented with 10% fetal calf serum.

-

Preparation: Before the experiment, the serum-containing medium is washed away with Dulbecco's PBS.

-

Treatment: Cells are exposed to a bolus of a known concentration of peroxynitrite (e.g., 200 µM) in the presence and absence of varying concentrations of this compound.

-

Assessment of Viability: Cellular viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell lysis.

-

Assessment of Tyrosine Nitration: To confirm the mechanism of protection, the levels of nitrotyrosine in cellular proteins can be quantified by Western blotting or ELISA. A reduction in nitrotyrosine content in the presence of this compound indicates effective scavenging of peroxynitrite.

Signaling Pathway: this compound in Neuroinflammation

In conditions like neuropathic pain, oxidative and nitrosative stress lead to the over-activation of Poly (ADP-ribose) polymerase (PARP), which in turn promotes neuroinflammation. This compound, by decomposing peroxynitrite, mitigates this cascade.

Caption: this compound mitigates neuroinflammation by decomposing peroxynitrite.

Superoxide Dismutase (SOD) Mimetic Activity

This compound exhibits superoxide dismutase (SOD) mimetic activity, catalytically decomposing superoxide radicals (O₂·⁻). This is a key function of endogenous SOD enzymes, which represent the first line of defense against reactive oxygen species. The ability of this compound to mimic this function contributes to its overall antioxidant properties. The catalytic cycle involves the reduction of the Fe(III) center to Fe(II) by one molecule of superoxide, followed by the oxidation of the Fe(II) center back to Fe(III) by a second molecule of superoxide, producing hydrogen peroxide and molecular oxygen.

Experimental Workflow: Measuring SOD Mimetic Activity

The SOD-like activity of this compound can be assessed directly using stopped-flow kinetic analysis or indirectly through competition assays, such as the cytochrome c assay.

References

- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Superoxide Dismutase Mimetic Properties of FeTMPyP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), are implicated in the pathophysiology of a wide range of diseases characterized by oxidative stress. Superoxide dismutase (SOD) enzymes are the primary endogenous defense against superoxide, catalyzing its dismutation into molecular oxygen and hydrogen peroxide. Consequently, the development of small molecule SOD mimetics has been a significant focus of therapeutic research. FeTMPyP, an iron-containing porphyrin, has emerged as a promising candidate due to its potent catalytic activity in scavenging superoxide. This technical guide provides a comprehensive overview of the SOD mimetic properties of this compound, including its mechanism of action, quantitative catalytic data, detailed experimental protocols for its evaluation, and its modulatory effects on key signaling pathways involved in oxidative stress-related cellular dysfunction.

Introduction to this compound as a Superoxide Dismutase Mimetic

This compound, or Iron (III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that mimics the catalytic activity of the native superoxide dismutase enzyme. Its structure, featuring a central iron atom coordinated by a porphyrin ring, enables it to catalytically convert superoxide radicals into less reactive species. This action helps to mitigate the damaging effects of oxidative stress. Beyond its SOD mimetic properties, this compound is also recognized as a potent peroxynitrite (ONOO⁻) decomposition catalyst, further enhancing its therapeutic potential in conditions where both superoxide and nitric oxide are overproduced[1][2].

The mechanism of superoxide dismutation by this compound involves the cyclical reduction and oxidation of the central iron atom. The Fe(III) center is first reduced to Fe(II) by a superoxide radical, releasing molecular oxygen. The Fe(II) center is then oxidized back to Fe(III) by another superoxide radical in the presence of protons, producing hydrogen peroxide. This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals.

Quantitative Analysis of SOD Mimetic Activity

The efficacy of SOD mimetics is quantified by their catalytic rate constant (kcat) or their half-maximal inhibitory concentration (IC50) in specific assays. While a precise kcat value for the SOD mimetic activity of this compound is not consistently reported across the literature, comparative studies and data from analogous compounds provide valuable insights into its high catalytic efficiency.

Studies comparing various metalloporphyrins have demonstrated the high catalytic efficiency of this compound in superoxide disproportionation[3]. The catalytic activity of iron porphyrins, such as this compound, has been shown to be comparable to their manganese-containing counterparts[1][4]. For instance, a structurally similar manganese porphyrin, MnTE-2-PyP⁵⁺, exhibits a log kcat of 7.76 for superoxide dismutation. Another iron porphyrin, FeTPAA, was found to have a kcat of 2.15 x 10⁶ M⁻¹s⁻¹. These values underscore the potent catalytic nature of this class of compounds.

| Compound | Parameter | Value | Assay Method | Reference |

| This compound | Catalytic Efficiency | High (qualitative) | Superoxide Disproportionation | |

| FeTPAA | kcat | 2.15 x 10⁶ M⁻¹s⁻¹ | Stopped-flow kinetics | |

| MnTE-2-PyP⁵⁺ | log kcat | 7.76 | Cytochrome c reduction |

Experimental Protocols for Assessing SOD Mimetic Activity

The evaluation of the SOD mimetic properties of compounds like this compound relies on well-established biochemical assays that measure the scavenging of superoxide radicals. The two most common methods are the cytochrome c reduction assay and the nitroblue tetrazolium (NBT) assay.

Cytochrome c Reduction Assay

Principle: This assay is based on the ability of superoxide to reduce cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for superoxide, thereby inhibiting its reduction.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.

-

Cytochrome c Solution: 100 µM cytochrome c (from horse heart) in phosphate buffer.

-

Xanthine Solution: 1 mM xanthine in phosphate buffer.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a rate of cytochrome c reduction of approximately 0.025 absorbance units per minute.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to desired concentrations in phosphate buffer.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine 800 µL of cytochrome c solution, 100 µL of xanthine solution, and 50 µL of the this compound solution (or buffer for control).

-

Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

-

Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes at 25°C.

-

The percentage of inhibition of cytochrome c reduction is calculated relative to the control reaction without this compound.

-

The IC50 value (the concentration of this compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Nitroblue Tetrazolium (NBT) Assay

Principle: Superoxide radicals reduce the yellow NBT to a blue formazan product, which can be quantified by measuring the absorbance at 560 nm. An SOD mimetic will inhibit this reduction by scavenging the superoxide radicals.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8.

-

NBT Solution: 150 µM NBT in phosphate buffer.

-

NADH Solution: 468 µM NADH in phosphate buffer.

-

Phenazine Methosulfate (PMS) Solution: 60 µM PMS in phosphate buffer.

-

This compound Stock Solution: Prepare as described for the cytochrome c assay.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the this compound solution (or buffer for control) to each well.

-

Initiate the reaction by adding 50 µL of PMS solution to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

The percentage of inhibition of NBT reduction is calculated, and the IC50 value is determined as described above.

-

Modulation of Signaling Pathways by this compound's SOD Mimetic Activity

The overproduction of superoxide is a key event in the activation of several signaling pathways that contribute to inflammation, cell death, and tissue damage. By reducing superoxide levels, this compound can modulate these pathways and exert its therapeutic effects.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Oxidative stress, particularly an increase in superoxide, is a known activator of the NF-κB pathway. Superoxide can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By scavenging superoxide, this compound can prevent the activation of IKK and the subsequent downstream events, leading to a reduction in inflammation. Indeed, this compound treatment has been shown to reverse the elevation of NF-κB in a rat model of neuropathic pain.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the JNK and p38 MAPK pathways, are activated by various cellular stresses, including oxidative stress. Superoxide can activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylate and activate the MAPK kinases (MKKs) that subsequently activate JNK and p38. Activated JNK and p38 can then phosphorylate transcription factors that regulate the expression of genes involved in inflammation and apoptosis. By reducing superoxide levels, this compound can dampen the activation of these stress-activated MAPK pathways.

Apoptosis Signaling Pathway

Superoxide is also implicated in the regulation of apoptosis, or programmed cell death. It can act as an upstream signaling molecule in the intrinsic apoptotic pathway. Elevated levels of superoxide can lead to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to cell death. By maintaining cellular redox balance and preventing mitochondrial damage, the SOD mimetic activity of this compound can inhibit the initiation of this apoptotic cascade.

Conclusion

This compound is a potent superoxide dismutase mimetic with significant therapeutic potential for a wide range of diseases associated with oxidative stress. Its ability to catalytically scavenge superoxide radicals allows it to modulate key signaling pathways involved in inflammation and apoptosis, including the NF-κB, MAPK, and intrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel SOD mimetics. Further research into the precise quantitative activity and in vivo efficacy of this compound will be crucial for its translation into clinical applications for the treatment of oxidative stress-driven pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis of the disproportionation of superoxide by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the electrochemical properties of FeTMPyP

An In-depth Technical Guide to the Electrochemical Properties of Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine (FeTMPyP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as this compound, is a water-soluble metalloporphyrin that has garnered significant scientific interest. Its unique structure, featuring a central iron atom coordinated by a porphyrin ring, endows it with remarkable electrochemical and catalytic properties. These properties make it a valuable model compound for mimicking heme-containing enzymes and a promising candidate for various therapeutic applications. This compound is particularly noted for its ability to catalyze the decomposition of reactive oxygen and nitrogen species (ROS/RNS), such as superoxide radicals and peroxynitrite, and its potential as an electrocatalyst for reactions like the oxygen reduction reaction (ORR).

This technical guide provides a comprehensive investigation into the core electrochemical properties of this compound. It details its redox behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and discusses its relevance in the field of drug development.

Core Electrochemical Properties and Redox Behavior

The electrochemistry of this compound is primarily dominated by the redox cycling of the central iron ion between its ferric (Fe³⁺) and ferrous (Fe²⁺) states. This Fe(III)/Fe(II) redox couple is central to its catalytic activity.[1][2] The formal reduction potential of this couple can be influenced by factors such as the pH of the solution, the nature of the electrolyte, and the axial ligation of the iron center.

Cyclic voltammetry (CV) is a principal technique used to probe these properties.[3][4] In a mixed electrolyte solution of acetonitrile and phosphate buffer (pH 4.5), the cyclic voltammogram of this compound reveals several distinct redox events. In the reduction window, three defined reduction peaks have been observed at -0.15 V, -0.69 V, and -0.90 V versus a Saturated Calomel Electrode (SCE).[5] The first of these peaks typically corresponds to the Fe(III)/Fe(II) transition, while subsequent peaks are often associated with reductions of the porphyrin ring itself.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound reported in the literature.

| Parameter | Value | Conditions | Reference Electrode | Source |

| Reduction Potential 1 | -0.15 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |

| Reduction Potential 2 | -0.69 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |

| Reduction Potential 3 | -0.90 V | Acetonitrile/phosphate buffer (pH 4.5, 1:2 v/v), 0.1 M TBAPF₆ | SCE | |

| k_cat_ (Peroxynitrite) | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions | N/A |

Electrocatalytic Functions

This compound's ability to cycle between Fe(III) and Fe(II) states makes it an effective catalyst for several important redox reactions.

Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a highly reactive and damaging oxidant formed from the reaction of nitric oxide and superoxide. It catalyzes the isomerization of peroxynitrite to the much more stable nitrate (NO₃⁻) with a catalytic rate constant (k_cat) of 2.2 x 10⁶ M⁻¹s⁻¹ under physiological conditions. This activity is crucial for its therapeutic potential, as it can mitigate nitrative stress, a key factor in neurodegenerative diseases and inflammatory conditions. Additionally, this compound catalytically decomposes superoxide radicals (O₂·⁻).

Oxygen Reduction Reaction (ORR)

This compound has been investigated as an electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The ORR can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. The efficiency and mechanism of ORR catalysis by this compound are typically studied using hydrodynamic techniques like rotating disk electrode (RDE) voltammetry.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible data on the electrochemical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electroanalytical technique for studying redox-active species. It provides information on reduction potentials and the reversibility of electron transfer processes.

-

Objective: To determine the reduction potentials of the Fe(III)/Fe(II) couple and other redox processes of this compound.

-

Instrumentation: A potentiostat/galvanostat is required.

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy Carbon Electrode (GCE), typically with a surface area of ~0.07 cm². The electrode should be polished to a mirror finish with alumina slurry and sonicated before use.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

-

Electrolyte Solution: A common medium is a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 4.5) in a 1:2 volume ratio. The solution must contain a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

Procedure:

-

Prepare a solution of this compound in the chosen electrolyte.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Set the potential window (e.g., from +0.60 V to -1.20 V vs. SCE) and scan rate (e.g., 50 mV/s).

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

Record the potential of the anodic and cathodic peaks to determine the formal potential (E°').

-

Rotating Disk Electrode (RDE) Voltammetry

RDE is a hydrodynamic technique used to investigate the kinetics and mechanisms of electrode reactions by controlling the mass transport of the analyte to the electrode surface. It is particularly useful for studying the ORR catalyzed by this compound.

-

Objective: To determine the electron transfer number (n) and kinetic parameters of the ORR catalyzed by this compound.

-

Instrumentation: A potentiostat and an RDE setup with a rotation speed controller.

-

Electrode Preparation: The catalyst (this compound) is typically immobilized as a thin film on the surface of a glassy carbon RDE.

-

Procedure:

-

Prepare the RDE with the this compound catalyst layer.

-

Assemble the cell in an oxygen-saturated electrolyte solution (e.g., 0.1 M NaOH or HClO₄).

-

Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 20 mV/s) while rotating the electrode at various speeds (e.g., 400, 900, 1600, 2500 rpm).

-

Record the limiting current (i_L) at each rotation speed.

-

Analyze the data using the Koutecky-Levich equation to separate kinetic and diffusion-limited currents and to calculate the number of electrons transferred.

-

References

- 1. Radical Reactivity of the Fe(III)/(II) Tetramesitylporphyrin Couple: Hydrogen Atom Transfer, Oxyl Radical Dissociation, and Catalytic Disproportionation of a Hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical reactivity of the Fe(iii)/(ii) tetramesitylporphyrin couple: hydrogen atom transfer, oxyl radical dissociation, and catalytic disproportionation of a hydroxylamine - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

- 4. nanoscience.com [nanoscience.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of FeTMPyP with G-quadruplex DNA Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the iron-containing porphyrin, FeTMPyP, and G-quadruplex (G4) DNA structures. This document details the binding affinity, selectivity, and structural basis of this interaction, alongside relevant experimental protocols and the resulting impact on key cellular signaling pathways.

Core Interaction Profile

This compound, a cationic porphyrin, has been investigated for its ability to interact with and stabilize G-quadruplex structures. These non-canonical DNA secondary structures, formed in guanine-rich sequences, are implicated in the regulation of several critical cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for therapeutic intervention.

The interaction of this compound with G-quadruplexes is primarily non-covalent, driven by π-π stacking between the porphyrin's aromatic core and the G-tetrads of the quadruplex, as well as electrostatic interactions between the positively charged pyridyl groups of this compound and the negatively charged phosphate backbone of DNA.

Binding Affinity and Stoichiometry

The binding affinity of this compound for G-quadruplex DNA is typically in the micromolar range, with variations depending on the specific G-quadruplex topology and the ionic conditions of the buffer. The stoichiometry of the interaction, or the ratio of this compound molecules to the G-quadruplex structure, has been reported to vary, with common ratios being 2:1 and 4:1.

| G-Quadruplex Target | Method | Binding Constant (K_a) / Dissociation Constant (K_d) | Stoichiometry (this compound:G4) | Reference |

| Human Telomeric (Tel22) | Isothermal Titration Calorimetry (ITC) | K_a ~ 10^6 M⁻¹ | 2:1 | [1] |

| c-MYC Promoter | UV-Vis Titration | - | 2:1 | [2] |

| Bcl-2 Promoter | Isothermal Titration Calorimetry (ITC) | K_1 ≈ 3.7 × 10^6 M⁻¹, K_2 ≈ 7.0 × 10^4 M⁻¹ | 4:1 | [3] |

Thermal Stabilization

A key characteristic of G-quadruplex ligands is their ability to increase the thermal stability of the G4 structure. This is often quantified by the change in melting temperature (ΔT_m) upon ligand binding.

| G-Quadruplex Target | Method | ΔT_m (°C) | Reference |

| Human Telomeric | FRET Melting Assay | ~15-20 | [4] |

| KSHV-GQ | CD Melting | Destabilizing | [5] |

| HCMV-GQ | CD Melting | Destabilizing |

Experimental Protocols

The study of this compound's interaction with G-quadruplexes employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectroscopy Titration

This method is used to monitor the changes in the absorbance spectrum of this compound upon binding to G-quadruplex DNA, providing insights into the binding mode and stoichiometry.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a buffer conducive to G4 formation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper G-quadruplex folding.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

Place a fixed concentration of the pre-formed G-quadruplex DNA (e.g., 5 µM) in a quartz cuvette.

-

Record the initial UV-Vis spectrum (typically 220-700 nm).

-

Add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2-5 minutes).

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in the Soret band of this compound (around 420-440 nm) and the DNA absorbance peak (around 260 nm).

-

Binding is indicated by a red shift (bathochromic shift) and a decrease in absorbance (hypochromicity) of the Soret band.

-

Plot the change in absorbance at a specific wavelength against the molar ratio of [this compound]/[G4 DNA] to determine the binding stoichiometry and affinity.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes of G-quadruplex DNA upon ligand binding. Different G-quadruplex topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures.

Protocol:

-

Sample Preparation:

-

Prepare and anneal the G-quadruplex-forming oligonucleotide as described for UV-Vis spectroscopy.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Spectral Measurement:

-

Record the CD spectrum of the G-quadruplex DNA alone (typically in the 220-320 nm range) in a quartz cuvette.

-

Titrate the G-quadruplex solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition, following an equilibration period.

-

-

CD Melting:

-

To determine the thermal stability, monitor the CD signal at a characteristic wavelength (e.g., 260 nm or 295 nm) as a function of temperature, both in the absence and presence of this compound.

-

The melting temperature (T_m) is the temperature at which 50% of the G-quadruplex structure is unfolded.

-

The change in melting temperature (ΔT_m) indicates the extent of stabilization by the ligand.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is a highly sensitive method for monitoring the stability of G-quadruplex structures. It utilizes oligonucleotides labeled with a donor-acceptor fluorophore pair.

Protocol:

-

Sample Preparation:

-

Synthesize or purchase a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor) at its termini.

-

Prepare a solution of the labeled oligonucleotide in the desired buffer and anneal it.

-

-

Assay Procedure:

-

In a multi-well plate, prepare solutions of the labeled G-quadruplex at a fixed concentration (e.g., 0.2 µM).

-

Add varying concentrations of this compound to the wells.

-

Use a real-time PCR machine or a dedicated fluorescence plate reader to monitor the fluorescence of the donor fluorophore as the temperature is gradually increased.

-

-

Data Analysis:

-

As the G-quadruplex unfolds with increasing temperature, the distance between the donor and acceptor increases, leading to an increase in donor fluorescence.

-

Plot the normalized fluorescence against temperature to obtain a melting curve.

-

The melting temperature (T_m) is determined from the midpoint of the transition.

-

Calculate the ΔT_m by comparing the T_m in the presence and absence of this compound.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the binding of a ligand to a nucleic acid structure based on the change in its electrophoretic mobility.

Protocol:

-

Probe Preparation:

-

Label the G-quadruplex-forming oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.

-

Anneal the labeled oligonucleotide to form the G-quadruplex structure.

-

-

Binding Reaction:

-

Incubate the labeled G-quadruplex probe with increasing concentrations of this compound in a suitable binding buffer.

-

-

Electrophoresis:

-

Run the samples on a non-denaturing polyacrylamide gel.

-

The G-quadruplex-FeTMPyP complex will migrate slower than the free G-quadruplex probe, resulting in a "shifted" band.

-

-

Visualization:

-

Visualize the bands using autoradiography (for radioactive labels) or a fluorescence imager.

-

Impact on Cellular Signaling Pathways

The stabilization of G-quadruplex structures by this compound can have profound effects on cellular processes, primarily by interfering with telomere maintenance and regulating gene expression.

Telomere Dysfunction Pathway

G-quadruplexes at telomeres can inhibit the activity of telomerase, the enzyme responsible for maintaining telomere length. By stabilizing these structures, this compound can lead to telomere shortening and induce a DNA damage response.

Caption: this compound-induced telomere dysfunction pathway.

This stabilization can lead to replication stress and activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, key regulators of the DNA damage response. This can ultimately result in cellular senescence or apoptosis.

c-Myc Expression Pathway

The promoter region of the c-Myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional repressor. Stabilization of this G-quadruplex by this compound can downregulate c-Myc expression.

Caption: Downregulation of c-Myc expression by this compound.

By stabilizing the G-quadruplex in the c-Myc promoter, this compound can prevent the binding of transcription factors necessary for gene expression, leading to a decrease in c-Myc protein levels. This reduction in c-Myc, a potent driver of cell proliferation and survival, can contribute to the anti-cancer effects of this compound.

Experimental Workflow

A typical workflow for investigating the interaction of this compound with a specific G-quadruplex-forming sequence involves a multi-step process, from initial characterization to cellular assays.

Caption: A generalized experimental workflow.

This workflow begins with the in vitro characterization of the this compound-G4 interaction and progresses to the investigation of its effects in a cellular context, providing a comprehensive understanding of its biological activity.

References

- 1. core.ac.uk [core.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 | PLOS One [journals.plos.org]

- 4. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FeTMPyP: A Technical Guide to Its Role in Mitigating Oxidative and Nitrosative Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative and nitrosative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates, are implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. A key mediator of this damage is peroxynitrite (ONOO⁻), a potent cytotoxic oxidant formed from the reaction of superoxide (O₂·⁻) and nitric oxide (·NO). This document provides an in-depth technical overview of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4′-pyridyl) porphyrinato iron III), a synthetic metalloporphyrin, and its pivotal role in mitigating cellular damage by catalytically decomposing peroxynitrite and scavenging other reactive species. We will explore its core mechanism, impact on critical signaling pathways, and a compendium of experimental data, providing a robust resource for researchers in the field.

Core Mechanism of Action

This compound is a multifaceted antioxidant with two primary modes of action that contribute to its protective effects against oxidative and nitrosative stress.

Peroxynitrite Decomposition Catalyst

The principal and most well-documented function of this compound is its ability to catalyze the isomerization of peroxynitrite into the far less reactive nitrate (NO₃⁻).[1][2] Peroxynitrite is highly damaging as it can induce lipid peroxidation, DNA strand breaks, and tyrosine nitration in proteins, leading to enzyme inactivation and cellular dysfunction.[3][4]

The catalytic cycle involves the iron center of the porphyrin. The Fe(III) state of this compound reacts with peroxynitrite (ONOO⁻), leading to the formation of a transient intermediate. This intermediate then rearranges to release nitrate (NO₃⁻) and regenerates the Fe(III) catalyst. This process dramatically accelerates the natural decay of peroxynitrite, preempting its toxic reactions with cellular components.[5] The catalytic rate constant (kcat) for this isomerization has been reported to be 2.2 x 10⁶ M⁻¹s⁻¹.

Superoxide Dismutase (SOD) Mimetic Activity

In addition to its action on peroxynitrite, this compound also exhibits superoxide dismutase (SOD) mimetic activity. It can catalytically scavenge superoxide radicals (O₂·⁻), the precursor to peroxynitrite formation. This dual action makes this compound a particularly effective agent, as it can both prevent the formation of peroxynitrite and decompose any that is formed. Metalloporphyrins like this compound are able to cycle between oxidation states (e.g., Mn³⁺/Mn²⁺ or Fe³⁺/Fe²⁺) to facilitate the dismutation of superoxide.

Modulation of Key Signaling Pathways

The accumulation of peroxynitrite triggers deleterious signaling cascades that promote inflammation, mitochondrial dysfunction, and apoptosis. This compound mitigates this by acting upstream, preventing the initial trigger.

Inhibition of PARP Overactivation

DNA damage caused by peroxynitrite is a potent activator of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP). While PARP is crucial for DNA repair, its overactivation in response to severe damage leads to a depletion of cellular energy stores (NAD⁺ and ATP). This energy crisis culminates in mitochondrial dysfunction and programmed cell death. By preventing peroxynitrite-induced DNA damage, this compound effectively inhibits the overactivation of PARP, preserving cellular energetics and promoting cell survival.

Attenuation of the NF-κB Inflammatory Pathway